3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C5H4BrNO3 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
Mechanism of Action
Mode of Action
Isoxazoles typically interact with their targets through various mechanisms, including binding to active sites or allosteric sites, leading to changes in the target’s function . The bromo and methyl groups in the compound may influence its binding affinity and selectivity.
Biochemical Pathways
Isoxazoles can affect various biochemical pathways depending on their targets . The downstream effects can range from modulation of signal transduction pathways to alteration of enzymatic activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid . Factors such as pH, temperature, and presence of other molecules can affect the compound’s stability and interaction with its targets. Additionally, in vivo factors such as the presence of transport proteins, the immune response, and individual genetic variations can also influence the compound’s action.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid are not well-studied. It is known that oxazoles can interact with various biomolecules. For instance, the weak N-O bond in the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . This intermediate can react with nucleophiles, especially carboxylic acids .
Molecular Mechanism
It is known that oxazoles can undergo reactions with various biomolecules due to the weak N-O bond in the isoxazole ring .
Temporal Effects in Laboratory Settings
It is known that oxazoles can undergo reactions under certain conditions, such as UV irradiation .
Metabolic Pathways
It is known that oxazoles can undergo reactions with various biomolecules due to the weak N-O bond in the isoxazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid typically involves the bromination of 4-methyl-1,2-oxazole-5-carboxylic acid. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and thiourea for thiol substitution. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azide derivatives, thiol derivatives, and amine derivatives.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: It serves as a precursor for the synthesis of polymers and other advanced materials with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-methyl-1,2-oxazole-3-carboxylic acid
- 3-Bromo-5-methyl-1,2-oxazole-4-carboxylic acid
- 3-Chloro-4-methyl-1,2-oxazole-5-carboxylic acid
Uniqueness
3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group on the oxazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom enhances its potential as a versatile intermediate in organic synthesis, allowing for further functionalization and derivatization.
Properties
IUPAC Name |
3-bromo-4-methyl-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-2-3(5(8)9)10-7-4(2)6/h1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFAWHJJYHBCLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.